molecular formula C15H17ClFNO2 B2571190 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2320574-00-1

8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B2571190
CAS No.: 2320574-00-1
M. Wt: 297.75
InChI Key: BMPHBXMLBUGYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a chlorinated benzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .

Mechanism of Action

The mechanism of action of 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO2/c1-20-14-5-2-9(16)6-13(14)15(19)18-11-3-4-12(18)8-10(17)7-11/h2,5-6,10-12H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPHBXMLBUGYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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